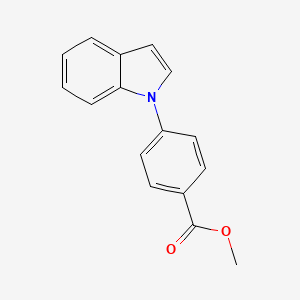

Methyl 4-(1-indolyl)benzoate

描述

Methyl 4-(1-indolyl)benzoate is a benzoate ester derivative featuring an indole moiety substituted at the para position of the benzene ring. Indole-containing compounds are of significant interest in medicinal and materials chemistry due to their aromaticity, hydrogen-bonding capabilities, and biological activity. The methyl ester group enhances solubility in organic solvents, while the indole substituent may influence π-π stacking interactions and electronic properties .

属性

分子式 |

C16H13NO2 |

|---|---|

分子量 |

251.28 g/mol |

IUPAC 名称 |

methyl 4-indol-1-ylbenzoate |

InChI |

InChI=1S/C16H13NO2/c1-19-16(18)13-6-8-14(9-7-13)17-11-10-12-4-2-3-5-15(12)17/h2-11H,1H3 |

InChI 键 |

MILDKMAHVYARMT-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-indolyl)benzoate typically involves the reaction of 4-bromobenzoic acid methyl ester with indole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

化学反应分析

Types of Reactions

Methyl 4-(1-indolyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can be achieved using lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Oxidation: 4-(1H-Indole-1-yl)benzoic acid.

Reduction: 4-(1H-Indole-1-yl)benzyl alcohol.

Substitution: 4-(1H-Indole-1-yl)-2-nitrobenzoic acid methyl ester (nitration product).

科学研究应用

Methyl 4-(1-indolyl)benzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of Methyl 4-(1-indolyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding proteins and enzymes. This binding can modulate the activity of these proteins, leading to various biological effects. The compound may also interact with DNA and RNA, affecting gene expression and cellular processes.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs are categorized based on substituents attached to the benzoate core or linked aromatic systems:

Table 1: Structural Comparison of Methyl 4-(1-Indolyl)Benzoate Analogs

Physicochemical Properties

- Lipophilicity: Indole’s hydrophobic nature may increase logP compared to piperazinyl-quinoline analogs (C1–C7), which balance lipophilicity with polar piperazine groups. Halogenated derivatives (e.g., C2: Br, C3: Cl) exhibit higher molecular weights and logP values .

- Solubility: Methyl 4-(methylamino)benzoate () shows enhanced aqueous solubility due to the polar methylamino group, whereas indole derivatives likely prefer organic solvents like ethyl acetate or DMSO .

常见问题

Q. Basic

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., indole NH, ester methyl). Aromatic protons appear between δ 6.8–8.2 ppm, while ester groups show carbonyl signals near δ 165–170 ppm.

- X-ray crystallography : Single-crystal diffraction resolves bond lengths/angles. Use SHELXL for refinement and ORTEP-3 for visualization . WinGX integrates data processing . For example, torsion angles in similar compounds (e.g., C–C–C–C ≈ 175°) confirm planar indole-benzoate alignment .

How can functionalization of the indole or benzoate groups enhance bioactivity or material properties?

Advanced

Introducing substituents (e.g., alkynes, morpholino groups) modifies electronic properties. For example:

- Alkyne chains : Methyl 4-(hept-5-ynoylamino)benzoate analogs improve reactivity in click chemistry .

- Chlorocarbonyl groups : Methyl 4-(chlorocarbonyl)benzoate acts as an acylating agent for drug intermediates .

Optimize via DFT calculations to predict regioselectivity and steric effects.

How are crystallographic data contradictions resolved for structurally complex derivatives?

Advanced

Discrepancies in bond lengths/angles may arise from disorder or twinning. Strategies:

- Use SHELXD for phase problem resolution and SHELXL for anisotropic refinement .

- Compare multiple datasets (e.g., synchrotron vs. lab-source) to validate thermal parameters. For example, indole ring puckering in Methyl 4-(1,1,3,3-tetramethylindan)benzoate required iterative refinement to resolve torsional strain .

What computational methods predict the reactivity of this compound in novel reactions?

Q. Advanced

- DFT/Molecular Mechanics : Calculate frontier orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For methyl benzoates, the ester carbonyl (LUMO ≈ -1.5 eV) is reactive toward nucleophiles.

- Docking Studies : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina. A related chromeno-oxazine derivative showed binding affinity via π-π stacking .

How do substituents on the benzoate ring influence photophysical properties?

Advanced

Electron-withdrawing groups (e.g., nitro, formyl) redshift absorption spectra. For Methyl 4-(4-formyl-2-nitrophenoxy)benzoate, λₐ₆ₛ shifts to ~350 nm due to conjugation extension . Use TD-DFT to model transitions and compare with experimental UV-Vis data.

What strategies mitigate low yields in multi-step syntheses?

Q. Basic

- Intermediate purification : Flash chromatography (SiO₂, CHCl₃/EtOAc) removes byproducts .

- Catalyst screening : Test Pd vs. Cu catalysts for coupling efficiency. For indole derivatives, Pd(OAc)₂ often outperforms CuI in Sonogashira reactions .

How can conflicting NMR and MS data be reconciled during structural validation?

Q. Basic

- High-resolution MS : Confirm molecular ion ([M+H]⁺) to rule out adducts.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, NOESY correlations in Methyl 4-(3-oxopropyl)benzoate clarified aliphatic chain conformation .

What role do crystallography software suites play in structural analysis?

Q. Basic

- SHELX : Refines anisotropic displacement parameters and handles twinning .

- WinGX : Manages data merging and generates publication-ready tables .

- ORTEP-3 : Visualizes thermal ellipsoids to assess disorder .

How do this compound derivatives compare to other heterocyclic benzoates in drug discovery?

Advanced

Indole derivatives exhibit superior binding to serotonin receptors compared to imidazole analogs (e.g., Methyl 4-(1H-imidazol-1-yl)benzoate) due to enhanced π-stacking. SAR studies show that indole N-substitution (e.g., morpholino groups) improves solubility without sacrificing affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。